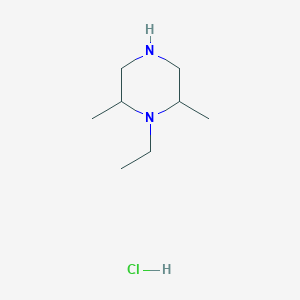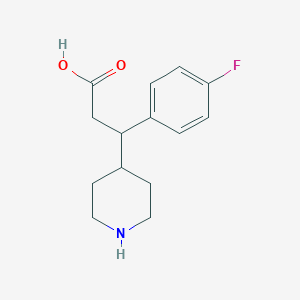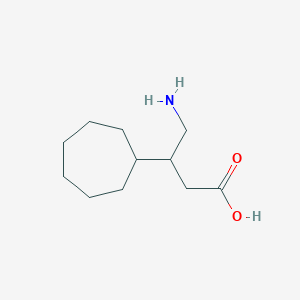
2-(3-Hydroxybutan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxybutan-2-yl)phenol is an organic compound with the molecular formula C10H14O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Hydroxybutan-2-yl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields without the need for chromatographic purification .
Industrial Production Methods
Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene. These methods are scalable and can produce large quantities of phenolic compounds, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxybutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium ferricyanide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Bromine, nitric acid, diazonium salts.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenols, azo compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxybutan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties, which can help in protecting cells from oxidative damage.
Medicine: Investigated for its potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxybutan-2-yl)phenol involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This process involves the formation of phenoxyl radicals, which can further react to form stable products .
Vergleich Mit ähnlichen Verbindungen
2-(3-Hydroxybutan-2-yl)phenol can be compared to other phenolic compounds such as:
Roussoelins A and B: These compounds also exhibit antioxidant properties and are derived from natural sources.
Hydroquinone: Known for its use in skin-lightening products and as a photographic developer.
Phenol: A simpler phenolic compound used as an antiseptic and disinfectant.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(3-hydroxybutan-2-yl)phenol |
InChI |
InChI=1S/C10H14O2/c1-7(8(2)11)9-5-3-4-6-10(9)12/h3-8,11-12H,1-2H3 |
InChI-Schlüssel |
WQZRKYNWKFMPMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)
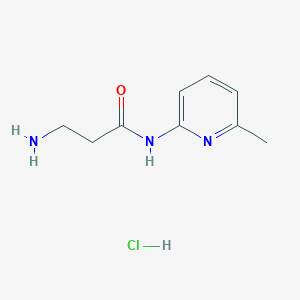
![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

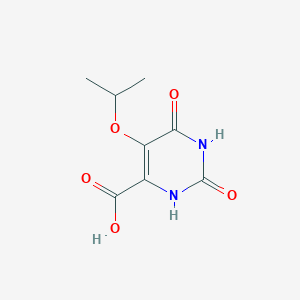
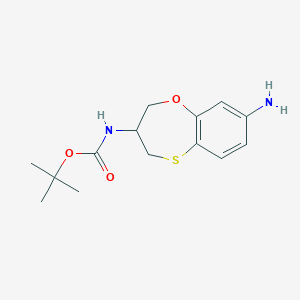
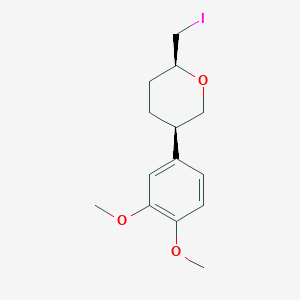
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)
